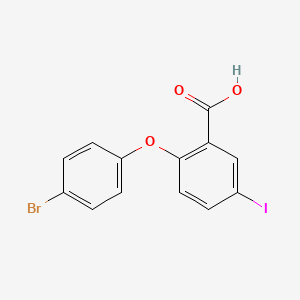









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.I[C:10]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].C([O-])([O-])=O.[Cs+].[Cs+]>CCOC(C)=O.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:11]=2[C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
25.7 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
0.337 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
44.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at RT for 1 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A RBF equipped with a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 50° C. for 40 min
|
|
Duration
|
40 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C. for 20 hrs
|
|
Duration
|
20 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
the solids were washed with EtOAc
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with water (200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (4×500 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic fraction was concentrated under reduced pressure
|


Reaction Time |
1 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)I)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |